molecular formula C16H13NO3S2 B592853 (5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1221413-57-5

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B592853
CAS RN: 1221413-57-5
M. Wt: 331.404
InChI Key: NTKWOUHXDKSPIX-UHFFFAOYSA-N
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Description

The compound “(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione” is an aromatic ether with the molecular formula C16H13NO3S2 . It is also known by other names such as CAY10638 and CHEMBL590265 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine-dione group, a thiophene group, and a phenyl group . The exact mass of the molecule is 331.03368562 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 109 Ų . The compound has a complexity of 458 .

Scientific Research Applications

PPARγ Ligand Binding

CAY10638 has been used in the study of the ligand-receptor interactions of the nuclear receptor peroxisome proliferator-activated receptor γ (PPARγ) . The crystal structure of the human PPARγ ligand-binding domain in complex with CAY10638 has been determined . This research provides insights into the conformational changes induced by ligand binding and the mechanisms of receptor activation.

Transcription Inhibition

The compound has been classified as a transcription/transcription inhibitor . This suggests that it could potentially be used in research related to gene expression and regulation.

Pharmacological Research

CAY10638’s effects on receptor pharmacology have been studied . The research found that ligand-receptor interactions, which are ubiquitous in physiology, are described by theoretical models of receptor pharmacology . This makes CAY10638 a valuable tool in the study of these interactions and the development of theoretical models.

15-PGDH Inhibition

CAY10638 is known to be a 15-PGDH inhibitor . 15-PGDH is an enzyme that plays a role in prostaglandin degradation. Therefore, CAY10638 could be used in research related to prostaglandin signaling pathways and related physiological processes.

Structural Biology

The crystal structure of CAY10638 in complex with the PPARγ ligand-binding domain has been determined . This makes it a valuable tool in structural biology research, particularly in studies related to ligand-receptor interactions and receptor activation mechanisms.

Drug Discovery and Development

Given its interactions with PPARγ and its role as a 15-PGDH inhibitor , CAY10638 could potentially be used in drug discovery and development research. Its effects on these targets could be leveraged to develop new therapeutic strategies for diseases related to these pathways.

properties

IUPAC Name

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKWOUHXDKSPIX-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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